molecular formula C18H29NO2 B7497671 [(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine

[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine

Cat. No. B7497671
M. Wt: 291.4 g/mol
InChI Key: PHZSWIQAUOSQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPBA and is a member of the tetrahydropyran family.

Mechanism of Action

The mechanism of action of DMPBA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, leading to the observed biological activities.
Biochemical and Physiological Effects:
DMPBA has been shown to exhibit antitumor and antiviral activities in vitro. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. In addition, DMPBA has been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPBA in lab experiments is its ease of synthesis. The synthesis method is relatively simple and efficient, making it a popular choice for researchers. In addition, DMPBA has a high purity, which is essential for many experiments.
One limitation of using DMPBA is its relatively low solubility in water. This can make it challenging to work with in aqueous environments. In addition, the mechanism of action of DMPBA is not fully understood, which can make it challenging to design experiments that target specific biological pathways.

Future Directions

There are many potential future directions for research on DMPBA. One area of interest is the development of DMPBA-based drug delivery systems. Another area of interest is the use of DMPBA as a building block for the synthesis of new materials with unique properties. Finally, there is potential for the development of new catalytic reactions using DMPBA as a ligand.

Synthesis Methods

The synthesis of DMPBA involves the reaction of 2,2-dimethyltetrahydrofuran and 4-isopropoxybenzylamine in the presence of a Lewis acid catalyst. The reaction yields DMPBA as a white solid with a purity of over 95%. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

DMPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMPBA has been shown to exhibit antitumor and antiviral activities. It also has potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, DMPBA has been used as a building block for the synthesis of various polymers and metal-organic frameworks. It has also been used as a surfactant for the preparation of nanoparticles and nanocomposites.
In catalysis, DMPBA has been used as a ligand for various metal-catalyzed reactions, including cross-coupling reactions and asymmetric hydrogenation reactions. It has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-14(2)21-17-7-5-15(6-8-17)12-19-13-16-9-10-20-18(3,4)11-16/h5-8,14,16,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSWIQAUOSQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNCC2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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